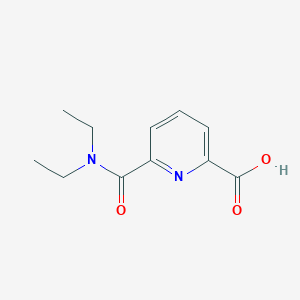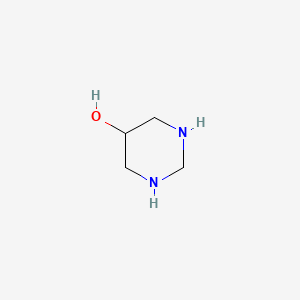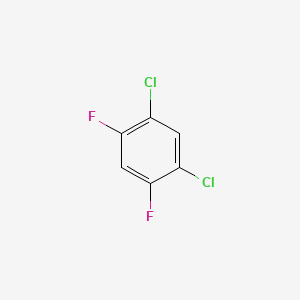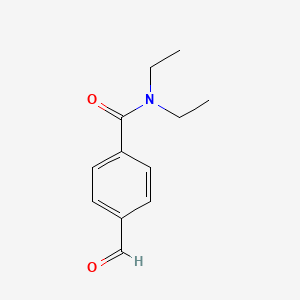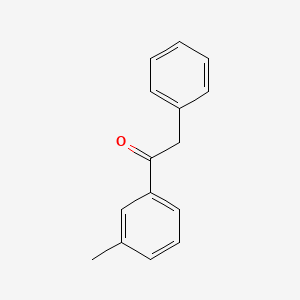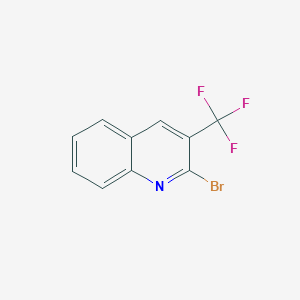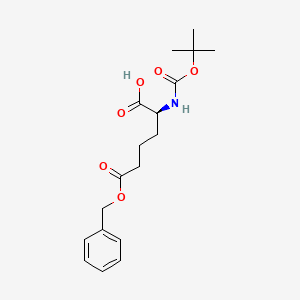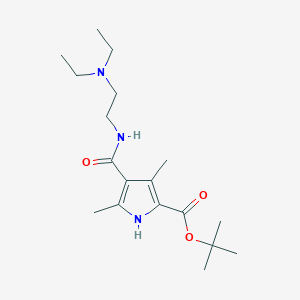
1,10-Dibromodecane-2,9-dione
Descripción general
Descripción
1,10-Dibromodecane-2,9-dione is used as a reagent for the quaternization of (carbamoyloxybenzyl)dialkylamines . It is also used as an alkylating agent and as a synthetic organic intermediate .
Molecular Structure Analysis
The molecular formula of 1,10-Dibromodecane-2,9-dione is C10H16Br2O2 . The exact mass is 325.95200 .Aplicaciones Científicas De Investigación
DNA Interaction Studies
- The study by Białobrzeska et al. (2019) focuses on the synthesis of new 9,10-anthraquinone and piperazine derivative, exploring its interaction with calf thymus DNA. This research indicates the potential of anthraquinone derivatives in studying DNA interactions, possibly relevant to the investigation of similar compounds like 1,10-Dibromodecane-2,9-dione (Białobrzeska et al., 2019).
Synthesis and Characterization of Novel Derivatives
- Ghorbani‐Vaghei et al. (2014) discuss the one-pot synthesis of new derivatives of pyran using N-halosulfonamide, highlighting methodologies that could be applicable to the synthesis and functionalization of 1,10-Dibromodecane-2,9-dione derivatives (Ghorbani‐Vaghei et al., 2014).
Development of Anticancer Agents
- Research by Tikhomirov et al. (2017) on anthracene-9,10-dione derivatives as anticancer agents offers insight into the therapeutic potential of structurally related compounds, suggesting a possible area of interest for 1,10-Dibromodecane-2,9-dione in drug development (Tikhomirov et al., 2017).
Electrochemical Sensing and Recognition
- Gayathri and Kumar (2014) explored the electrochemical behavior of the 1,10-phenanthroline ligand and its potential for selective recognition of copper ion and hydrogen peroxide sensing, demonstrating the versatility of anthracene and phenanthroline derivatives in electrochemical sensors, which could extend to the exploration of 1,10-Dibromodecane-2,9-dione in similar applications (Gayathri & Kumar, 2014).
Metallosupramolecular Chemistry
- The work by Rice et al. (2000) on the formation of double and triple helicates with Cu(II) using pyridyl-thiazoles highlights the utility of specific structural motifs in constructing complex molecular architectures, potentially informing the research on 1,10-Dibromodecane-2,9-dione and its derivatives (Rice et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
1,10-dibromodecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPFDACEFIGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CBr)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454038 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Dibromodecane-2,9-dione | |
CAS RN |
77104-08-6 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




